Elisidepsin

説明

特性

CAS番号 |

681272-30-0 |

|---|---|

分子式 |

C75H124N14O16 |

分子量 |

1477.9 g/mol |

IUPAC名 |

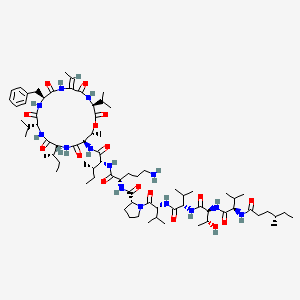

(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C75H124N14O16/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-23-/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 |

InChIキー |

ZNVCPJPCKSJWDH-UCTDCHLSSA-N |

異性体SMILES |

CC[C@H](C)CCC(=O)N[C@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |

正規SMILES |

CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

Elisidepsin: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elisidepsin (formerly known as PM02734 or Irvalec®) is a synthetic cyclic depsipeptide with potent antineoplastic activity.[1] It is a derivative of the natural product Kahalalide F, which was first isolated from the Hawaiian sacoglossan sea slug, Elysia rufescens.[2] This technical guide provides an in-depth overview of the discovery of this compound, its fascinating biological origin, its mechanism of action, and the experimental methodologies used in its characterization.

Discovery and Origin

The story of this compound begins with the marine mollusk Elysia rufescens. This sea slug was observed to be chemically defended from predators, a trait attributed to the presence of a family of bioactive peptides known as kahalalides.[3] The most potent of these, Kahalalide F, was isolated from both E. rufescens and its primary dietary source, the green alga Bryopsis sp.[2][3] This pointed to a dietary origin for the defensive compounds.

Further research has revealed a tripartite symbiosis as the ultimate source of Kahalalide F. The producer is believed to be a bacterium, Candidatus Endobryopsis kahalalidefaciens, which resides within the cells of the Bryopsis alga. The alga provides a protected environment for the bacterium, which in turn produces Kahalalide F, conferring chemical protection to the alga. Elysia rufescens then sequesters and concentrates this defensive compound from its algal diet.[4]

Caption: Tripartite symbiotic origin of Kahalalide F.

Data Presentation: In Vitro Cytotoxicity

This compound has demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines.[5] The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung | 0.4 | [6] |

| HOP62 | Non-Small Cell Lung | 4.0 | [6] |

| DV90 | Non-Small Cell Lung | 0.6 | [6] |

| MDA-MB-435 | Breast | 0.5 | [6] |

| MDA-MB-231 | Breast | 6.5 | [6] |

| MCF7 | Breast | 0.4 | [6] |

| DLD1 | Colorectal | 0.3 | [6] |

| HT29 | Colorectal | 0.2 | [6] |

| DU145 | Prostate | 0.4 | [7] |

| PC-3 | Prostate | 0.6 | [7] |

| SKBR3 | Breast | 0.5 | [8] |

| Colo205-S | Colon | Not specified, but sensitive | [9] |

| Colo205-R | Colon | 8-fold more resistant than Colo205-S | [9] |

| SQ20B | Head and Neck | Sensitive | [8] |

| SCC61 | Head and Neck | Sensitive | [8] |

Experimental Protocols

Isolation of Kahalalide F from Elysia rufescens

While large-scale production of this compound is achieved through chemical synthesis, the initial discovery involved the isolation of its natural analog, Kahalalide F. A general workflow for this process is as follows:

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Predictive factors of sensitivity to this compound, a novel Kahalalide F-derived marine compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Elisidepsin: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elisidepsin (also known as PM02734 or Irvalec) is a synthetic cyclic depsipeptide with demonstrated antineoplastic properties.[1] As a derivative of the natural marine compound Kahalalide F, this compound has garnered significant interest within the scientific community for its unique mechanism of action, which involves the induction of non-apoptotic cell death.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed pathway of its chemical synthesis, and an examination of its interaction with key cellular signaling pathways.

Chemical Structure

This compound is a complex cyclic depsipeptide with the chemical formula C75H124N14O16 and a molecular weight of approximately 1477.9 g/mol . Its structure is characterized by a macrocyclic core and a side chain, composed of various proteinogenic and non-proteinogenic amino acid residues.

| Identifier | Value |

| IUPAC Name | (2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |

| Synonyms | PM02734, Irvalec |

| CAS Number | 681272-30-0 |

| Molecular Formula | C |

| Molecular Weight | 1477.90 g/mol |

Synthesis Pathway

The total synthesis of this compound is a multi-step process that relies heavily on solid-phase peptide synthesis (SPPS) techniques. The general strategy involves the sequential coupling of protected amino acid residues to a solid support, followed by cyclization and cleavage from the resin. Two related synthetic methodologies have been described for its preparation.[2]

A key feature of the synthesis is the convergent coupling of a linear polypeptide fragment with a cyclic depsipeptide moiety. The synthesis can be conceptually divided into the following key stages:

-

Solid-Phase Synthesis of the Linear Polypeptide: The linear peptide chain is assembled on a solid support resin, typically a 2-chlorotrityl chloride (CTC) resin. The synthesis proceeds via a series of coupling and deprotection steps.

-

Formation of the Cyclic Depsipeptide: A separate synthesis is carried out to produce the cyclic depsipeptide portion of the molecule.

-

Convergent Coupling and Final Deprotection: The resin-bound linear polypeptide is coupled with the pre-formed cyclic depsipeptide. Finally, the completed molecule is cleaved from the solid support and all protecting groups are removed.

Experimental Protocols

Materials and Reagents:

-

2-Chlorotrityl chloride (CTC) resin

-

Fmoc-protected amino acids (including non-standard residues)

-

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Bases: N,N-Diisopropylethylamine (DIEA)

-

Deprotection agent: 20% Piperidine (B6355638) in Dimethylformamide (DMF)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)-based

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

General Procedure for Solid-Phase Peptide Synthesis (SPPS):

-

Resin Swelling: The CTC resin is swelled in an appropriate solvent such as DCM.

-

First Amino Acid Attachment: The first Fmoc-protected amino acid is attached to the resin in the presence of DIEA.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., DIC/HOBt or HATU) and a base (e.g., DIEA) and coupled to the free amine on the resin-bound peptide. The completion of the reaction can be monitored using a Kaiser test.

-

Iterative Cycles: Steps 3 and 4 are repeated for each subsequent amino acid in the linear sequence.

-

Cleavage from Resin: The final linear peptide is cleaved from the resin using a TFA-based cleavage cocktail.

Convergent Synthesis of this compound:

A key strategy in the synthesis of this compound involves the coupling of a protected linear polypeptide derivative with a cyclic depsipeptide intermediate.[2] This approach is followed by the final deprotection of all side-chain protecting groups to yield this compound. The cyclization of the depsipeptide portion is a critical step, often carried out in solution after cleavage of a linear precursor from the solid support.

A detailed, step-by-step protocol with specific quantities and reaction times is proprietary and not fully available in the public domain. The information provided is based on general solid-phase peptide synthesis principles and reported reagents for related compounds.

Purification:

The final crude product is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield this compound of high purity.[3][4][5]

Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects through a complex mechanism of action that involves the modulation of key cellular signaling pathways, leading to a form of caspase-independent cell death with features of autophagy.

Inhibition of the Akt/mTOR Signaling Pathway

A primary mechanism of this compound is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. By inhibiting this pathway, this compound effectively halts the signals that promote cancer cell proliferation and survival.

Activation of Death-Associated Protein Kinase (DAPK)

In addition to inhibiting the pro-survival Akt/mTOR pathway, this compound also activates the pro-death protein kinase, DAPK. This activation occurs through the dephosphorylation of DAPK at the serine 308 (Ser308) residue.[6][7][8][9] Phosphorylation at this site is known to inhibit DAPK activity; therefore, its dephosphorylation by this compound leads to the activation of this kinase and the subsequent induction of cell death. The interplay between the inhibition of a key survival pathway and the activation of a death-promoting kinase contributes to the potent anticancer activity of this compound.

Conclusion

This compound is a structurally intricate synthetic depsipeptide with a compelling profile as an antineoplastic agent. Its total synthesis, while challenging, is achievable through modern solid-phase peptide synthesis methodologies. The unique mechanism of action, characterized by the dual effects of inhibiting the Akt/mTOR survival pathway and activating the DAPK death pathway, distinguishes this compound from many conventional chemotherapeutic agents and underscores its potential in the development of novel cancer therapies. Further research into its synthesis and biological activity will continue to be of high interest to the scientific and medical communities.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. sartorius.com [sartorius.com]

- 4. americanpeptidesociety.org [americanpeptidesociety.org]

- 5. youtube.com [youtube.com]

- 6. Control of Death-associated Protein Kinase (DAPK) Activity by Phosphorylation and Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Restoration of DAP Kinase Tumor Suppressor Function: A Therapeutic Strategy to Selectively Induce Apoptosis in Cancer Cells Using Immunokinase Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Death-associated protein kinase is activated by dephosphorylation in response to cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Elisidepsin (PM02734): A Technical Guide on the Mechanism of Action in Cancer Cells

Introduction

Elisidepsin (also known as PM02734 or Irvalec®) is a synthetic, marine-derived cyclic depsipeptide belonging to the kahalalide family.[1][2] Originally isolated from the marine mollusk Elysia rufescens, this agent has demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines, including those of the lung, breast, prostate, colon, and pancreas.[1][3] Currently in clinical development, this compound exhibits a unique mechanism of action that deviates from classical apoptosis, involving a complex interplay of oncosis, autophagy modulation, and inhibition of key survival signaling pathways.[4][5] This technical guide provides an in-depth analysis of this compound's molecular mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations for research and drug development professionals.

Core Mechanism of Action

This compound induces cancer cell death through a multi-faceted process that is predominantly caspase-independent. The primary modes of action include the induction of oncolytic/necrotic cell death, modulation of autophagy through inhibition of the Akt/mTOR pathway, and activation of Death-Associated Protein Kinase (DAPK).[1][3][4]

Induction of Caspase-Independent Cell Death and Oncosis

Unlike many conventional chemotherapeutic agents, this compound does not primarily induce classical apoptosis.[4] Studies in non-small-cell lung cancer (NSCLC) and prostate cancer cell lines have shown that treatment with clinically relevant concentrations of this compound (0.5–1.0 µM) does not result in characteristic apoptotic features such as nuclear fragmentation, PARP cleavage, or activation of caspases.[3][4] Furthermore, the pan-caspase inhibitor Z-VAD-fmk fails to block this compound-induced cell death.[4]

Instead, this compound triggers a form of cell death resembling oncosis or necrosis.[3][5] This is characterized by:

-

Rapid Loss of Membrane Integrity : Treated cells exhibit rapid uptake of propidium (B1200493) iodide (PI), indicating a loss of plasma membrane integrity.[3][6]

-

Cell Swelling : A significant increase in cell volume and swelling is observed.[3][6]

-

Ion Influx : The loss of membrane integrity is accompanied by a significant influx of Ca²⁺ ions.[6]

These events suggest that this compound may directly interact with the plasma membrane, potentially forming supramolecular structures that disrupt membrane integrity and lead to necrotic cell death.[7]

Modulation of Autophagy and Inhibition of the Akt/mTOR Pathway

A pivotal aspect of this compound's mechanism is its profound effect on autophagy.[4] Autophagy is a catabolic "self-eating" process that can either promote cell survival under stress or lead to cell death.[8][9] this compound induces cell death associated with features of autophagy, but with a critical distinction: it appears to compromise the autophagic flux.[4] This leads to an accumulation of autophagosomes and/or autolysosomes, suggesting an impairment in the final degradation steps of the process.[4][10]

The key molecular events include:

-

Inhibition of Akt/mTOR Signaling : this compound inhibits the pro-survival Akt/mTOR signaling pathway.[4] This inhibition is a critical upstream event that triggers the autophagic process.

-

Accumulation of Autophagic Markers : Treatment leads to an increase in acidic vesicular organelles (AVOs), elevated levels of microtubule-associated protein 1 light chain 3-II (LC3-II), and an increase in Atg-5/12 conjugates.[4]

-

Impaired Autophagic Flux : Despite the increase in autophagosome formation, the clearance of autophagic cargo, such as the p62 protein, is suppressed, indicating a blockage in the autophagic pathway.[4] This impaired clearance contributes to cytotoxicity.

Activation of Death-Associated Protein Kinase (DAPK)

This compound also activates the Death-Associated Protein Kinase (DAPK), a calcium/calmodulin-dependent serine/threonine kinase that functions as a tumor suppressor and a positive regulator of autophagy and cell death.[4] this compound causes the dephosphorylation of DAPK at Ser308, which leads to its activation.[4] The role of DAPK in this compound-induced cell death is significant, as downregulation of DAPK expression using siRNA partially reduces the drug's cytotoxic effects.[4]

Signaling and Process Diagrams

The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

The cytotoxic effects of this compound have been evaluated across a broad panel of human cancer cell lines. Sensitivity is defined as an IC₅₀ value below 2 µM, which is considered a clinically achievable plasma concentration.[3][11]

| Cell Line | Cancer Type | IC₅₀ (µM) | Sensitivity Level | Reference |

| SKBR3 | Breast | 0.50 ± 0.1 | High | [3] |

| Colo205 | Colon | 0.40 ± 0.1 | High | [3] |

| DU145 | Prostate | 1.26 ± 0.4 | High | [3] |

| PC3 | Prostate | 1.80 ± 0.4 | High | [3] |

| A549 | Lung (NSCLC) | ~1.0 | High | [4] |

| H322 | Lung (NSCLC) | ~0.5 | High | [4] |

| HCT116 | Colon | 7.20 ± 2.2 | Low | [3] |

| MiaPaCa2 | Pancreas | 8.80 ± 3.1 | Low | [3] |

| HOP92 | Lung | 8.00 ± 2.9 | Low | [3] |

Table 2: Quantitative Effects on Autophagy

Data from studies on NSCLC cell lines H322 and A549 treated with this compound (0.5-1.0 µM).

| Parameter Measured | Control Cells | This compound-Treated Cells | Fold Change/Increase | Reference |

| Cells with Acidic Vesicular Organelles (AVOs) | 15% - 23% | 60% - 66% | ~3-4 fold increase | [4] |

| GFP-LC3 Puncta per Cell | Baseline | Marked Increase | Not Quantified | [4] |

| LC3-II Protein Levels | Low | Significant Elevation | Not Quantified | [4] |

| Atg-5/12 Conjugate Levels | Low | Significant Elevation | Not Quantified | [4] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC₅₀ values of this compound.[3]

-

Cell Plating : Cancer cells are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to attach overnight.

-

Drug Treatment : Cells are exposed to a range of this compound concentrations (e.g., 0.01 to 10 µM) for 72 hours.

-

MTT Incubation : After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading : The absorbance is measured at 560 nm using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined using non-linear regression analysis.

Assessment of Autophagy

This method quantifies the levels of key autophagy-related proteins.

-

Cell Lysis : After treatment with this compound, cells are scraped from culture dishes and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against LC3, p62, Atg5, and a loading control (e.g., β-actin).

-

Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Autophagic Flux Measurement : To measure flux, cells are co-treated with this compound and a lysosomal inhibitor like bafilomycin A1 (100 nM) for the final 2-4 hours. The accumulation of LC3-II in the presence of bafilomycin A1 indicates the rate of autophagosome formation (autophagic flux).[4]

This protocol uses acridine orange staining to visualize and quantify AVOs, which include autolysosomes.

-

Treatment : Cells are grown on coverslips and treated with this compound for the desired time.

-

Staining : Cells are stained with acridine orange (1 µg/mL) in serum-free medium for 15 minutes at 37°C.

-

Visualization : Cells are washed with PBS and immediately observed under a fluorescence microscope. Acridine orange emits red fluorescence in acidic compartments (AVOs) and green fluorescence in the cytoplasm and nucleus.

-

Quantification : The percentage of cells with prominent red fluorescence is determined by counting at least 200 cells per condition.

Conclusion

The mechanism of action of this compound in cancer cells is complex and distinct from that of many standard cytotoxic agents. Its ability to induce a caspase-independent, oncolytic form of cell death, coupled with the inhibition of the critical Akt/mTOR survival pathway and the induction of a defective autophagic process, represents a novel strategy for targeting cancer. The activation of DAPK further contributes to its cytotoxic profile. Understanding these intricate molecular pathways, along with the identification of predictive biomarkers such as ErbB3 and E-cadherin expression, is crucial for the rational clinical development of this compound and for identifying patient populations most likely to benefit from this promising therapeutic agent.[2][3][12]

References

- 1. Facebook [cancer.gov]

- 2. Predictive factors of sensitivity to this compound, a novel Kahalalide F-derived marine compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Autophagy modulation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchwithnj.com [researchwithnj.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

Elisidepsin: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elisidepsin (B1244396) (formerly PM02734) is a synthetic cyclic depsipeptide derived from the marine natural product Kahalalide F. Initially investigated for its potent anticancer activity, the precise mechanism of action of this compound has been a subject of extensive research. This technical guide provides an in-depth overview of the target identification and validation process for this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the elucidated signaling pathways. The primary molecular target has been identified as glycosylceramides within the plasma membrane of cancer cells. This interaction leads to a loss of membrane integrity and induction of oncolytic, necrotic cell death, with downstream effects on signaling pathways, including the ErbB3/PI3K/Akt axis. This document serves as a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound is a novel marine-derived compound that has demonstrated broad antiproliferative activity across a range of cancer cell types, including those of the breast, colon, lung, and prostate.[1] Unlike many conventional chemotherapeutic agents that induce apoptosis, this compound triggers a distinct form of programmed cell death known as oncosis, characterized by cellular swelling and plasma membrane rupture.[2][3] Early investigations suggested a role for the ErbB3 receptor in mediating sensitivity to this compound; however, subsequent research has refined this understanding, pointing to a more fundamental interaction with cell membrane components.[2] This guide will delineate the scientific journey of this compound's target identification and validation, from initial observations to the current mechanistic understanding.

Target Identification: From Signaling Pathways to Membrane Lipids

Initial studies correlated the sensitivity of cancer cell lines to this compound with the expression levels of the ErbB3 (HER3) receptor.[2] This led to the hypothesis that this compound might directly target ErbB3, a member of the epidermal growth factor receptor (EGFR) family, and inhibit its downstream signaling through the PI3K/Akt pathway.[3] However, further evidence suggested that the effects on ErbB3 were likely a secondary consequence of a more primary event.

A significant breakthrough in understanding this compound's mechanism came with the discovery of its direct interaction with specific lipid components of the cell membrane.[1][4]

The Role of Glycosylceramides

Chemical proteomics and lipidomics studies have identified glycosylceramides , a class of sphingolipids, as the direct molecular target of this compound in the plasma membrane of tumor cells.[1][4] this compound inserts itself into the lipid bilayer, where it is thought to self-organize and disrupt the membrane's integrity.[1] This interaction is facilitated by the presence of glycosylceramides.

Experimental evidence supporting this includes:

-

Resistant Cell Lines: An this compound-resistant subline of the HCT-116 colorectal cancer cell line was found to have significantly reduced levels of glycosylceramides.[1]

-

Genetic Knockouts: A mutant cell line (GM95) lacking the enzyme ceramide glucosyltransferase (UGCG), which is essential for glycosylceramide synthesis, demonstrated resistance to this compound.[1]

-

Rescue Experiments: Overexpression of the UGCG gene in these deficient cells restored glycosylceramide synthesis and rendered them sensitive to the drug.[1][4]

The Involvement of Fatty Acid 2-Hydroxylase (FA2H)

The synthesis of 2-hydroxylated sphingolipids, which are important components of lipid rafts, is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[5][6][7] The expression level of FA2H has been shown to correlate with sensitivity to this compound.[8][9] This is because the 2-hydroxylated lipids contribute to the formation of the membrane microdomains where this compound is believed to exert its effects.[8][10] Hypoxic conditions, which can reduce FA2H activity, have been shown to decrease sensitivity to this compound.[8]

Mechanism of Action: Membrane Disruption and Downstream Effects

The binding of this compound to glycosylceramides initiates a cascade of events leading to cell death.

Oncostatic Cell Death

The primary mechanism of cell death induced by this compound is oncosis, a form of necrosis.[2][11] This process is characterized by:

-

Cellular swelling.[2]

-

Formation of giant membranous vesicles.[2]

-

Significant influx of calcium ions (Ca2+).[3]

This contrasts with apoptosis, which involves cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Downstream Signaling Consequences

The disruption of the plasma membrane and the alteration of lipid raft composition have significant downstream consequences on intracellular signaling pathways that are dependent on membrane-associated receptor complexes.

ErbB3/PI3K/Akt Pathway: The initial observation of ErbB3 downregulation and dephosphorylation is now understood to be a secondary effect of this compound's action on the cell membrane.[2] The ErbB3 receptor is often localized within lipid rafts, and the disruption of these microdomains by this compound likely leads to the observed inhibition of the PI3K/Akt survival pathway.[3][10]

Quantitative Data

The cytotoxic activity of this compound has been evaluated across a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| Sensitive Lines (IC50 < 2 µM) | ||

| ZR-75-1 | Breast | ~0.4 |

| SKBR3 | Breast | ~0.5 |

| Colo205 | Colon | ~0.6 |

| HCC2998 | Colon | ~0.7 |

| DU145 | Prostate | ~1.0 |

| A549 | Lung | ~1.5 |

| Less Sensitive Lines (IC50 > 2 µM) | ||

| HT29 | Colon | ~3.5 |

| PC3 | Prostate | ~4.0 |

| OVCAR3 | Ovarian | ~5.0 |

| IGROV1 | Ovarian | ~8.8 |

Note: IC50 values are approximate and can vary between studies and experimental conditions.[2][3][12]

Experimental Protocols

The following are detailed methodologies for key experiments used in the target identification and validation of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

This compound

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[13][14][15][16]

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect specific proteins and their phosphorylation status in cell lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ErbB3, anti-phospho-ErbB3, anti-Akt, anti-phospho-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[17][18][19][20]

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the mRNA expression levels of specific genes.

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., ErbB3, MUC1, E-cadherin) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Treat cells with this compound.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, primers, and master mix.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.[21]

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Proposed mechanism of action of this compound.

References

- 1. This compound Interacts Directly with Glycosylceramides in the Plasma Membrane of Tumor Cells to Induce Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Interacts Directly with Glycosylceramides in the Plasma Membrane of Tumor Cells to Induce Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. Combining Anti-ERBB3 Antibodies Specific for Domain I and Domain III Enhances the Anti-Tumor Activity over the Individual Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Expression of E-cadherin and specific CXCR3 isoforms impact each other in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Elisidepsin: A Comprehensive Technical Guide on its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elisidepsin (B1244396) (PM02734), a synthetic cyclic depsipeptide derived from the marine mollusk Elysia rufescens, has demonstrated notable anti-neoplastic properties in a range of cancer cell types, including breast, colon, pancreas, lung, and prostate cancers.[1] This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic profile of this compound, compiling data from preclinical and clinical studies to serve as a resource for researchers and drug development professionals.

Pharmacokinetic Profile

The pharmacokinetics of this compound have been evaluated in both preclinical animal models and human clinical trials, revealing a profile characterized by dose-dependent exposure and a long terminal half-life.

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, and dogs have established the basic pharmacokinetic parameters of this compound following intravenous administration. The drug exhibits a long terminal half-life, suggesting slow plasma clearance.[2] A high degree of plasma protein binding (>98%) has been observed in all species tested, including humans.[2] In vitro studies indicated that this compound does not undergo significant microsomal or esterase-mediated metabolism.[2]

Table 1: Preclinical Pharmacokinetic Parameters of this compound

| Species | Terminal Half-life (t½) | Plasma Protein Binding | Reference |

| Mice | 35-40 hours | >98% | [2] |

| Rats | 35-40 hours | >98% | [2] |

| Dogs | 90-100 hours | >98% | [2] |

| Humans | >100 hours (in some patients) | >98% | [2] |

Clinical Pharmacokinetics

A Phase I clinical trial involving patients with advanced solid tumors provided key insights into the clinical pharmacokinetics of this compound. The study determined the maximum tolerated dose (MTD), recommended Phase II dose (RD), and dose-limiting toxicities (DLTs).[3][4]

Patients received this compound as a 24-hour intravenous infusion every 3 weeks, with doses ranging from 0.5 to 6.8 mg/m².[3] The MTD was established at 6.8 mg/m², with a recommended Phase II dose of 5.5 mg/m².[3] A fixed dose of 10 mg was considered equivalent to the 5.5 mg/m² dose.[3][4] Dose-limiting toxicities were primarily reversible grade 3 increases in transaminases.[3]

Pharmacokinetic analysis during the trial demonstrated that plasma concentrations of this compound increased with the administered dose.[3][4] Importantly, no drug accumulation was observed between treatment cycles.[3][4] A notable finding was the lack of correlation between body surface area (BSA) and plasma clearance, leading to the adoption of a flat dosing strategy in subsequent trials.[3][4]

Another Phase I study evaluated 30-minute and 3-hour intravenous infusions every 3 weeks.[5] This study confirmed that plasma maximum concentration and total drug exposure increased linearly with the dose.[5]

Table 2: Clinical Trial Summary for this compound (24-hour infusion)

| Parameter | Value | Reference |

| Dosing Regimen | 24-hour intravenous infusion every 3 weeks | [3] |

| Dose Range | 0.5 to 6.8 mg/m² | [3] |

| Maximum Tolerated Dose (MTD) | 6.8 mg/m² | [3] |

| Recommended Phase II Dose (RD) | 5.5 mg/m² (or 10 mg flat dose) | [3][4] |

| Dose-Limiting Toxicities (DLTs) | Reversible grade 3 transaminase increases | [3] |

Pharmacodynamic Profile

This compound exerts its cytotoxic effects through a unique mechanism of action that involves the modulation of key signaling pathways and the induction of a non-apoptotic form of cell death.

Mechanism of Action

The primary mechanism of action of this compound involves the downregulation of the ErbB3 (HER3) receptor, a member of the epidermal growth factor receptor (EGFR) family.[6][7] This downregulation leads to the inhibition of the downstream phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[8] The sensitivity of cancer cells to this compound has been shown to correlate with the expression levels of ErbB3.[6]

Furthermore, this compound induces a form of caspase-independent cell death that exhibits features of autophagy. This process is associated with the activation of Death-Associated Protein Kinase (DAPK).

dot

Caption: this compound signaling pathway.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, with higher sensitivity generally observed in cells with an epithelial phenotype and high E-cadherin expression.

Table 3: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Highly Sensitive (IC50 < 2 µM) | ||

| A549 | Non-Small Cell Lung | ~1.0 |

| H322 | Non-Small Cell Lung | ~0.5 |

| Moderately Sensitive to Resistant (IC50 > 2 µM) | ||

| Data not fully available in the provided search results |

Note: This table is a representation based on available data; a more comprehensive list would require further literature review.

Experimental Protocols

Quantification of this compound in Plasma

A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in plasma.

dot

Caption: Workflow for this compound quantification in plasma.

Protocol:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard.

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex mix for 1 minute.

-

-

Centrifugation:

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

-

Extraction:

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a C18 column for chromatographic separation with a gradient elution.

-

Detect this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9][10][11][12][13]

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the drug dilutions.

-

Include a vehicle control (e.g., DMSO).

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the ErbB3/Akt signaling pathway following this compound treatment.[14][15]

Protocol:

-

Cell Lysis:

-

Treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of ErbB3 and Akt overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion

This compound is a promising anti-cancer agent with a distinct pharmacokinetic and pharmacodynamic profile. Its long half-life and dose-dependent exposure provide a basis for intermittent dosing schedules. The unique mechanism of action, involving the targeted downregulation of ErbB3 and induction of autophagic cell death, offers a potential therapeutic strategy for cancers reliant on the PI3K/Akt signaling pathway. The detailed protocols provided in this guide are intended to facilitate further research into the preclinical and clinical development of this novel marine-derived compound.

References

- 1. Targeting ERBB3 and AKT to overcome adaptive resistance in EML4-ALK-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A phase I and pharmacokinetic study of this compound (PM02734) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. First-in-human, phase I study of this compound (PM02734) administered as a 30-min or as a 3-hour intravenous infusion every three weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ErbB3 expression predicts sensitivity to this compound treatment: in vitro synergism with cisplatin, paclitaxel and gemcitabine in lung, breast and colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ErbB3 ablation impairs PI3K/Akt-dependent mammary tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Elisidepsin's Modulation of the ErbB3 Signaling Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elisidepsin (B1244396) (PM02734), a synthetic cyclic peptide derived from the marine mollusk Elysia rufescens, has demonstrated potent antitumor activity in a variety of cancer cell lines.[1] A significant body of research points to the ErbB3 (HER3) signaling pathway as a key determinant of cellular sensitivity to this compound. This technical guide synthesizes the current understanding of how this compound regulates the ErbB3 pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. Evidence suggests that this compound prompts the downregulation and dephosphorylation of the ErbB3 receptor, thereby inhibiting downstream pro-survival signals, primarily through the PI3K/Akt pathway.[2][3][4] This targeted action on a critical node in oncogenic signaling underscores the therapeutic potential of this compound, particularly in tumors exhibiting high ErbB3 expression.

Introduction to this compound and the ErbB3 Signaling Pathway

This compound is a novel marine-derived cyclic peptide belonging to the Kahaladide family of compounds.[3][4] It has shown antiproliferative effects in a broad range of tumor types and is currently under clinical investigation.[5][6] The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4), are critical regulators of cell growth, proliferation, and survival. While ErbB3 possesses weak or no intrinsic kinase activity, it functions as a potent activator of downstream signaling by forming heterodimers with other ErbB family members, most notably ErbB2.[2][3] The ErbB2/ErbB3 heterodimer is considered one of the most potent mitogenic complexes within the ErbB family, primarily activating the PI3K/Akt signaling cascade.[2][3]

This compound's Impact on ErbB Receptor Expression and Phosphorylation

Studies have consistently demonstrated that a cell's sensitivity to this compound correlates with its expression level of ErbB3.[2][3][4][7] Tumor cell lines with high basal levels of ErbB3 are generally more susceptible to the cytotoxic effects of the drug.[3][5] this compound exerts a preferential regulatory effect on ErbB3 compared to other members of the ErbB family.

Quantitative Effects on ErbB3 Expression and Phosphorylation

Treatment of non-small cell lung cancer (NSCLC) cell lines, such as H322 and A549, with this compound leads to a significant and selective reduction in both total and phosphorylated ErbB3 levels.

| Cell Line | This compound Concentration | Effect on Total ErbB3 Protein | Effect on Phosphorylated ErbB3 | Citation |

| H322, A549 | 0.1 µM | ~70-80% downregulation | ~98% reduction in phosphorylation | [2] |

| H322, A549 | 1 µM | Similar downregulation of ErbB2 requires this 10-fold higher concentration | - | [2] |

These findings highlight the high selectivity of this compound for ErbB3.[2] In contrast, EGFR (ErbB1) appears largely resistant to the effects of this compound.[2]

Downstream Signaling Consequences

The downregulation and dephosphorylation of ErbB3 by this compound have profound effects on downstream signaling pathways. The primary consequence is the inhibition of the PI3K/Akt pathway, a critical mediator of cell survival and proliferation.[3][5] This is observed through a reduction in the phosphorylation levels of Akt in this compound-sensitive cell lines.[3][4] While the MAPK pathway can also be affected in some cell lines, the impact on the PI3K/Akt route is more consistent and pronounced.[3]

Visualizing the Mechanism of Action

To elucidate the regulatory role of this compound on the ErbB3 signaling pathway, the following diagrams illustrate the key molecular events.

Experimental Protocols

The following methodologies are representative of the key experiments used to elucidate the effects of this compound on the ErbB3 signaling pathway.

Cell Culture and Drug Treatment

-

Cell Lines: A panel of human tumor cell lines, including but not limited to NSCLC (A549, H322), breast (MCF-7, MDA-MB-435, MDA-MB-231), and colon (DLD1, HT29) cancer cell lines are commonly used.[3]

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: For signaling pathway analysis, cells are seeded to reach approximately 70% confluency. After 18 hours, the cells are treated with this compound (e.g., at a concentration of 1 µM) for a specified duration (e.g., 4 hours).[3] Control samples are treated with the vehicle (DMSO/ethanol) alone.[3]

Western Blot Analysis

-

Protein Extraction: Following treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a standard assay, such as the Bradford or BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Membranes are blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific for total ErbB3, phosphorylated ErbB3, total Akt, phosphorylated Akt, and other proteins of interest. A loading control, such as β-actin, is used to ensure equal protein loading.[3]

-

Detection: After incubation with appropriate horseradish peroxidase-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assays

-

Methodology: To determine the cytotoxic effects of this compound, cell viability assays such as the MTT or SRB assay are performed.

-

Procedure: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a prolonged period (e.g., 72 hours).[3] The percentage of viable cells is then determined relative to untreated controls.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the drug in different cell lines.

Discussion and Future Directions

The selective targeting of the ErbB3 signaling pathway by this compound represents a promising strategy in cancer therapy. The strong correlation between ErbB3 expression and drug sensitivity suggests that ErbB3 could serve as a predictive biomarker for identifying patients who are most likely to respond to this compound treatment.[3][4][5]

However, some studies have presented conflicting evidence, suggesting that while this compound does alter ErbB protein distribution, this may be a secondary effect to more primary changes in the plasma membrane.[8] One study indicated that overexpression of ErbB3 in certain cell lines did not alter their sensitivity to this compound.[5][8] These findings suggest that the mechanism of action may be more complex and could involve interactions with the lipid raft domains of the cell membrane.[8]

Future research should aim to further elucidate the precise molecular interactions between this compound and the cell membrane, and how these interactions lead to the specific downregulation of ErbB3. Additionally, clinical trials incorporating ErbB3 expression as a biomarker are warranted to validate its predictive power in a clinical setting.[9] The synergistic effects observed when this compound is combined with other chemotherapeutic agents or targeted therapies, such as erlotinib, also merit further investigation.[2][3]

Conclusion

This compound is a potent antineoplastic agent that exhibits a distinct mechanism of action involving the targeted downregulation and dephosphorylation of the ErbB3 receptor. This leads to the inhibition of the pro-survival PI3K/Akt signaling pathway, particularly in cancer cells with high ErbB3 expression. The data strongly support the continued development of this compound and the use of ErbB3 as a biomarker to guide its clinical application. Further investigation into its interactions with the cell membrane will provide a more complete picture of its therapeutic activity.

References

- 1. Facebook [cancer.gov]

- 2. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. ErbB3 expression predicts sensitivity to this compound treatment: in vitro synergism with cisplatin, paclitaxel and gemcitabine in lung, breast and colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ErbB protein modifications are secondary to severe cell membrane alterations induced by this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase I and pharmacokinetic study of this compound (PM02734) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Elisidepsin's Induction of Oncolytic Cell Death: A Departure from Classical Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Elisidepsin (PM02734), a synthetic cyclic peptide derived from the marine mollusk Elysia rufescens, is an antineoplastic agent that induces a unique form of cell death in cancer cells, distinct from classical apoptosis. This technical guide delineates the mechanism of this compound-induced oncolytic cell death, often characterized as oncosis, and contrasts it with the well-defined apoptotic pathway. We provide a comprehensive overview of the signaling cascades involved, quantitative data on its cytotoxic effects, and detailed experimental protocols to differentiate these cell death modalities. This document serves as a resource for researchers investigating this compound's mechanism of action and its potential in cancer therapy.

Introduction: Beyond Apoptosis

While many chemotherapeutic agents function by inducing apoptosis, a programmed and immunologically silent form of cell death, this compound charts a different course. It primarily triggers a rapid, caspase-independent cell death characterized by cellular swelling, membrane permeabilization, and the release of cellular contents. This form of cell death is more accurately described as oncosis or a necrosis-like process, which can be considered a type of oncolytic cell death due to its lytic nature. Understanding this distinction is crucial for the strategic development of this compound as a therapeutic agent and for identifying biomarkers of sensitivity.

Differentiating Oncolytic Cell Death (Oncosis) and Apoptosis

The cell death modality induced by this compound diverges significantly from apoptosis in its morphological and biochemical hallmarks.

Morphological and Biochemical Hallmarks of this compound-Induced Oncosis vs. Apoptosis

| Feature | This compound-Induced Oncosis | Classical Apoptosis |

| Cell Volume | Increased (swelling) | Decreased (shrinkage) |

| Plasma Membrane | Early loss of integrity, permeabilization | Integrity maintained until late stages |

| Nuclear Changes | Chromatin clumping without fragmentation | Chromatin condensation, nuclear fragmentation (karyorrhexis) |

| Caspase Activation | Not observed | Activation of initiator and executioner caspases (e.g., Caspase-3, -7, -9) |

| PARP Cleavage | Not observed | Cleavage of PARP-1 by caspases |

| Inflammatory Response | Pro-inflammatory due to release of DAMPs | Generally non-inflammatory |

| Key Inducers | This compound | Various stimuli (e.g., DNA damage, death receptor signaling) |

Signaling Pathways in this compound-Induced Cell Death

This compound's cytotoxic activity is mediated through the modulation of key signaling pathways that regulate cell survival and death. The primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway and the activation of Death-Associated Protein Kinase (DAPK).

Inhibition of the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, thereby promoting cell death. While the precise upstream mechanism is still under investigation, evidence suggests that this compound's interaction with the cell membrane, potentially involving the ErbB3 receptor, leads to the downregulation of this pathway.

Caption: this compound-mediated inhibition of the PI3K/Akt/mTOR pathway.

Activation of the DAPK Pathway

Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that acts as a tumor suppressor by positively mediating cell death. This compound treatment leads to the activation of DAPK, contributing to its cytotoxic effect. This activation is characterized by the dephosphorylation of DAPK at Ser308.[1]

Caption: Activation of DAPK by this compound-induced dephosphorylation.

Quantitative Analysis of this compound's Cytotoxicity

The cytotoxic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H322 | Non-Small Cell Lung | ~0.5-1.0 | [2] |

| A549 | Non-Small Cell Lung | ~0.5-1.0 | [2] |

| DU145 | Prostate | ~0.4-2.0 | |

| SKBR3 | Breast | 0.5 |

Note: IC50 values can vary depending on the assay conditions and duration of exposure.

Experimental Protocols for Differentiating Cell Death Modalities

Accurate characterization of the cell death mechanism induced by this compound requires a multi-faceted experimental approach.

Experimental Workflow

A logical workflow is essential to systematically distinguish between oncosis and apoptosis.

Caption: Experimental workflow for characterizing this compound-induced cell death.

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay is fundamental for distinguishing between viable, apoptotic, and necrotic/oncotic cells.

Protocol:

-

Cell Preparation: Seed and treat cells with this compound for the desired time. Include appropriate positive and negative controls.

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet with 1X cold PBS and centrifuge again.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 µg/mL).

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.

-

Apoptotic cells: Annexin V positive, PI negative.

-

Oncotic/Necrotic cells: Annexin V positive, PI positive.

-

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are hallmarks of apoptosis.

Protocol:

-

Cell Lysis: Lyse this compound-treated and control cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a luminogenic substrate).

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 405 nm (for colorimetric assays) or luminescence (for luminogenic assays) using a plate reader.

Western Blotting for Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and survival pathways.

Protocol:

-

Protein Extraction: Prepare total protein lysates from this compound-treated and control cells.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

-

Cleaved PARP

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-mTOR (Ser2448)

-

Total mTOR

-

Phospho-DAPK (Ser308)

-

Total DAPK

-

A loading control (e.g., β-actin or GAPDH)

-

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound represents a class of anticancer agents with a distinct mechanism of action that circumvents the classical apoptotic pathway. Its ability to induce oncolytic cell death through oncosis, characterized by the inhibition of the PI3K/Akt/mTOR pathway and activation of DAPK, offers a promising therapeutic strategy, particularly for cancers that have developed resistance to apoptosis-inducing drugs. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and the development of novel cancer therapies targeting non-apoptotic cell death pathways.

References

Elisidepsin's Interaction with Cell Membrane Lipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elisidepsin (also known as PM02734 or Irvalec®) is a synthetic cyclic depsipeptide with potent antitumor activity. A significant body of research has elucidated that its primary mechanism of action involves a direct and disruptive interaction with lipids of the cancer cell plasma membrane. This technical guide provides an in-depth overview of the molecular interactions between this compound and cell membrane lipids, the downstream cellular consequences, and detailed methodologies for studying these phenomena. The primary target of this compound has been identified as glycosylceramides, and their interaction leads to a rapid loss of membrane integrity and induction of necrotic cell death. This guide consolidates quantitative data, experimental protocols, and visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Core Interaction: this compound and Glycosylceramides

This compound's cytotoxic effects are initiated by its direct binding to glycosylceramides within the plasma membrane of tumor cells.[1][2] This interaction is crucial, as cancer cells with reduced levels of glycosylceramides exhibit resistance to this compound.[1][3] Conversely, restoring glycosylceramide synthesis in resistant cells re-sensitizes them to the drug.[1][3]

The binding of this compound to glycosylceramides facilitates its insertion and self-organization within the lipid bilayer.[2] This accumulation disrupts the normal membrane architecture, leading to increased permeability and eventual loss of membrane integrity.[1][4]

Quantitative Data: Cytotoxicity of this compound

The cytotoxic efficacy of this compound has been quantified across a range of human cancer cell lines, with IC50 values determined primarily through MTT assays. The data highlights a broad spectrum of activity, with particular potency in epithelial-derived cancer cells.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| HCT-116 | Colorectal Carcinoma | 7.7 ± 4.1 | 30 min |

| HCT-116 | Colorectal Carcinoma | 5.5 ± 0.8 | 72 h |

| HCT-116-Irv (resistant) | Colorectal Carcinoma | >100 | 30 min |

| HCT-116-Irv (resistant) | Colorectal Carcinoma | 81.5 ± 0.8 | 72 h |

| A549 | Non-Small Cell Lung Cancer | ~0.5 - 1.0 | Not Specified |

| H322 | Non-Small Cell Lung Cancer | ~0.5 - 1.0 | Not Specified |

| SKBR3 | Breast Cancer | 0.5 | 72 h |

| DU145 | Prostate Cancer | Not Specified | Not Specified |

| A431 | Epidermoid Carcinoma | 0.4 | 72 h |

| HT29 | Colorectal Adenocarcinoma | 0.6 | 72 h |

| HCT-15 | Colorectal Adenocarcinoma | 1.2 | 72 h |

| SW620 | Colorectal Adenocarcinoma | 1.8 | 72 h |

| MCF7 | Breast Adenocarcinoma | 0.7 | 72 h |

| MDA-MB-231 | Breast Adenocarcinoma | 1.5 | 72 h |

| NCI-H460 | Large Cell Lung Carcinoma | 0.8 | 72 h |

| ACHN | Renal Cell Carcinoma | 0.9 | 72 h |

| UO-31 | Renal Cell Carcinoma | 1.1 | 72 h |

| OVCAR-3 | Ovarian Adenocarcinoma | 1.3 | 72 h |

| PANC-1 | Pancreatic Carcinoma | 3.5 | 72 h |

| MIA PaCa-2 | Pancreatic Carcinoma | 4.2 | 72 h |

| PC-3 | Prostate Adenocarcinoma | 8.8 | 72 h |

| A375 | Melanoma | 0.8 | 72 h |

| MALME-3M | Melanoma | 1.0 | 72 h |

| SK-MEL-28 | Melanoma | 1.4 | 72 h |

| UACC-62 | Melanoma | 1.9 | 72 h |

| SF-295 | Glioblastoma | 1.2 | 72 h |

| SNB-75 | Glioblastoma | 1.7 | 72 h |

| H23 | Non-Small Cell Lung Cancer | 3.7 | 72 h |

Downstream Signaling Pathways

The membrane disruption initiated by this compound triggers a cascade of intracellular signaling events, ultimately leading to cell death. Notably, this process is largely independent of classical apoptosis.

Inhibition of the Akt/mTOR Pathway

This compound has been shown to inhibit the prosurvival Akt/mTOR signaling pathway. This inhibition is characterized by a reduction in the phosphorylation of key proteins in the cascade, including Akt itself. The downregulation of this pathway contributes to the overall cytotoxic effect of this compound.

Activation of Death-Associated Protein Kinase (DAPK)

Concurrent with the inhibition of pro-survival signaling, this compound activates the Death-Associated Protein Kinase (DAPK). This activation is a key event in the induction of necrotic cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with cell membrane lipids and its cellular effects.

Lipid Overlay Assay

This assay is used to qualitatively assess the binding of this compound to specific lipid species.

Materials:

-

Nitrocellulose membrane (e.g., Protran)

-

Purified lipid fractions (including glycosylceramides)

-

Biotinylated this compound

-

Blocking buffer (e.g., 1% non-fat milk in PBS)

-

Streptavidin-HRP conjugate

-

Chemiluminescence detection reagent

Procedure:

-

Spot serial dilutions of purified lipid fractions onto a nitrocellulose membrane.

-

Allow the membrane to air dry completely.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with biotinylated this compound (e.g., 6 µM in blocking buffer) for 1 hour at room temperature with agitation.[1]

-

Wash the membrane extensively with PBS containing 0.1% Tween 20 (PBST).

-

Incubate the membrane with streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again with PBST.

-

Detect the binding signal using a chemiluminescence reagent and an appropriate imaging system.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability and determine the IC50 of this compound.

Materials:

-

96-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.

-

Incubate the plates for the desired exposure time (e.g., 30 minutes or 72 hours).[1]

-

Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Membrane Permeabilization (Propidium Iodide Uptake) Assay

This assay quantifies the loss of plasma membrane integrity by measuring the influx of the fluorescent dye propidium (B1200493) iodide (PI).

Materials:

-

24-well cell culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium supplemented with HEPES

-

This compound stock solution

-

Propidium Iodide (PI) solution (e.g., 50 µg/mL)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a 24-well plate and culture for 48 hours.[1]

-

Replace the medium with fresh medium containing PI and different concentrations of this compound.

-

Monitor the cells over time using a fluorescence microscope to observe the uptake of PI into the nuclei of membrane-compromised cells.

-

Alternatively, for a quantitative analysis, treat cells in suspension with this compound and PI, and analyze the percentage of PI-positive cells using a flow cytometer.

Lipidomics Analysis

Lipidomics is employed to identify and quantify changes in the lipid profile of cells upon treatment with this compound.

Materials:

-

Cultured cells (treated with this compound and untreated controls)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Internal standards for various lipid classes

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture cells to the desired confluency and treat with this compound for the specified time.

-

Harvest the cells and perform a lipid extraction using a method such as the Bligh-Dyer or a modified Folch extraction.

-

Spike the samples with internal standards to allow for accurate quantification.

-

Analyze the lipid extracts by LC-MS to separate and identify different lipid species.

-

Process the data using specialized software to identify and quantify changes in the abundance of specific lipids, particularly glycosylceramides, between treated and untreated cells.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect changes in the phosphorylation status of proteins in the Akt/mTOR and DAPK pathways.

Materials:

-

Cultured cells (treated with this compound and untreated controls)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-DAPK, anti-total-DAPK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-